molecular formula C20H24N2O4S B2843882 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1797720-14-9

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2843882
CAS RN: 1797720-14-9
M. Wt: 388.48
InChI Key: PJHNLOVFHZVFEI-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as MP-10, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain relief, reward, and addiction.

Scientific Research Applications

Anaplastic Lymphoma Kinase (ALK) Inhibitor

This compound has been identified as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) . The compound’s inhibitory activity against ALK could be leveraged in the development of new treatments for NSCLC .

Antimicrobial Activity

The compound has shown potential in antimicrobial applications . Docking simulations of the compound towards the oxidoreductase enzyme (PDB ID 1XDQ) indicated that the enzyme–inhibitor complex was stabilized by hydrophobic interactions . This suggests that the compound could be used in the development of new antimicrobial agents .

Industrial Applications

“N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide”, also known as MPMS, is a chemical compound that has gained significant attention in the scientific community due to its potential industrial applications. While the specific industrial applications are not detailed in the source, the compound’s unique chemical structure and properties suggest potential uses in various chemical processes.

Therapeutic Applications

The compound’s unique chemical structure and properties suggest potential therapeutic applications. While the specific therapeutic applications are not detailed in the source, the compound’s inhibitory activity against ALK and potential antimicrobial activity suggest it could be used in the development of new treatments for various diseases.

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-18-8-11-22(12-9-18)17-4-2-16(3-5-17)21-27(23,24)19-6-7-20-15(14-19)10-13-26-20/h2-7,14,18,21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHNLOVFHZVFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

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